![molecular formula C18H34ClN2O8PS B7826902 [6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate](/img/structure/B7826902.png)
[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
磷酸克林霉素是一种林可酰胺类抗生素,对革兰氏阳性细菌和一些厌氧菌感染有效。 它在临床上用于治疗人体不同部位的各种细菌感染,包括腹部、骨骼、肺部、皮肤、软组织和骨盆 . 磷酸克林霉素是一种前药,在体内通过磷酸酯水解迅速转化为活性形式克林霉素 .
准备方法
合成路线和反应条件: 磷酸克林霉素由克林霉素盐酸盐醇盐合成。 该过程包括制备克林霉素异丙叉基碱,然后使用氧氯化磷作为磷酸化试剂 . 另一种方法包括将磷酸克林霉素溶解在醇溶液中,然后用活性炭脱色,过滤,结晶和干燥 .
工业生产方法: 磷酸克林霉素的工业生产包括取磷酸克林霉素,在室温下加入碱性溶液,搅拌溶解,用无机酸或有机酸调节pH,用惰性有机溶剂结晶,最后过滤干燥,得到无菌粉末 . 该方法因其成本低,生产设备简单,生产周期短,特别适合大规模生产 .
化学反应分析
反应类型: 磷酸克林霉素会发生多种化学反应,包括水解、氧化和取代反应。
常用试剂和条件:
氧化: 该化合物在特定条件下会发生氧化反应,但详细条件通常没有记载。
取代: 特别是在强亲核试剂存在的情况下,会发生取代反应。
主要产物: 水解的主要产物是克林霉素,它是抗生素的活性形式 .
科学研究应用
磷酸克林霉素具有广泛的科学研究应用:
化学: 它用于抗生素合成的研究和新型抗菌剂的开发。
生物学: 磷酸克林霉素用于研究细菌蛋白质合成和抗生素耐药机制。
医学: 它广泛用于治疗由易感厌氧菌、链球菌、葡萄球菌和肺炎球菌引起的严重感染.
工业: 该化合物用于制药行业生产各种抗生素制剂.
作用机制
磷酸克林霉素通过与细菌的 50S 核糖体亚基结合起作用,通过干扰转肽反应来破坏蛋白质合成,从而抑制早期链延伸 . 这种破坏会导致细菌细胞壁表面的变化,减少对宿主细胞的粘附,并增加对生物体的细胞内杀伤作用 . 由于药物在核糖体结合位点的持续存在,该药物对某些细菌菌株也表现出延长的抗生素后效应 .
类似化合物:
林可霉素: 克林霉素是林可霉素的半合成衍生物,由于其性质得到了改善,已在很大程度上取代了林可霉素.
红霉素: 克林霉素和红霉素都作用于 50S 核糖体亚基,但两者在化学上没有关系.
阿奇霉素和克拉霉素: 这些大环内酯类也作用于 50S 核糖体亚基,并可能竞争该位点的结合.
独特性: 磷酸克林霉素独特之处在于它能够在吞噬细胞中达到高细胞内浓度,并在骨骼中达到高浓度,使其特别有效地治疗骨骼和关节感染 . 它还有能力减少产毒素的链球菌和葡萄球菌菌株的毒素产生 .
相似化合物的比较
Lincomycin: Clindamycin is a semisynthetic derivative of lincomycin and has largely replaced it due to improved properties.
Erythromycin: Both clindamycin and erythromycin act at the 50S ribosomal subunit but are not chemically related.
Azithromycin and Clarithromycin: These macrolides also act at the 50S ribosomal subunit and may compete for binding at this site.
Uniqueness: Clindamycin phosphate is unique in its ability to achieve high intracellular levels in phagocytic cells and high levels in bone, making it particularly effective for treating bone and joint infections . It also has the ability to reduce toxin production in toxin-elaborating strains of streptococci and staphylococci .
属性
IUPAC Name |
[6-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUVLHLTWXBHGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34ClN2O8PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860321 |
Source


|
| Record name | Methyl 7-chloro-6,7,8-trideoxy-6-[(1-methyl-4-propylprolyl)amino]-2-O-phosphono-1-thiooctopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80860321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24729-96-2 |
Source


|
| Record name | Methyl (2S-trans)-7-chloro-6,7,8-trideoxy-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside, 2-(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.197 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
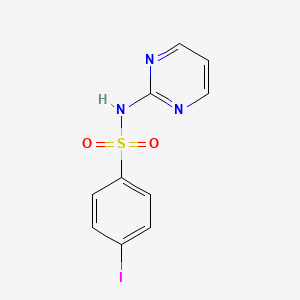
![2-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B7826831.png)
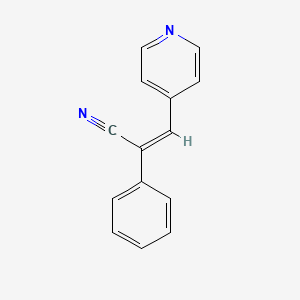
![4-[(2-Fluorophenyl)methyl]piperidin-1-ium;chloride](/img/structure/B7826856.png)
![(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate](/img/structure/B7826860.png)
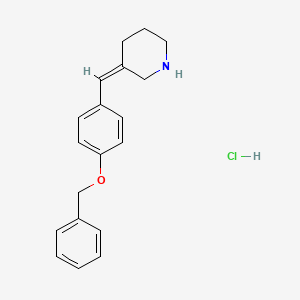
![Ethyl 3-[3-(benzyloxy)phenyl]-2-cyanobut-2-enoate](/img/structure/B7826872.png)

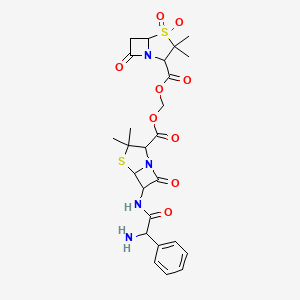
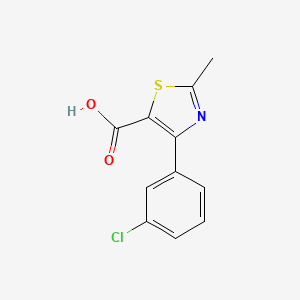
![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol](/img/structure/B7826901.png)
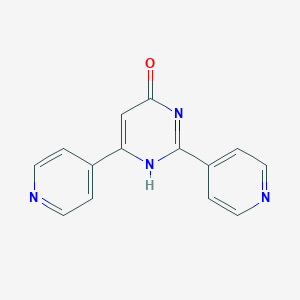
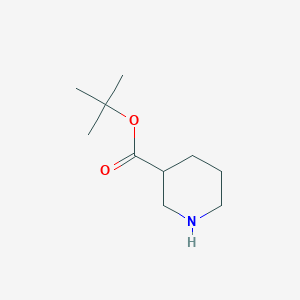
![tert-butyl 4-[[1-(hydroxyamino)-2-methylpropylidene]carbamoyl]piperidine-1-carboxylate](/img/structure/B7826912.png)
